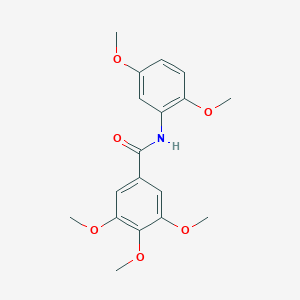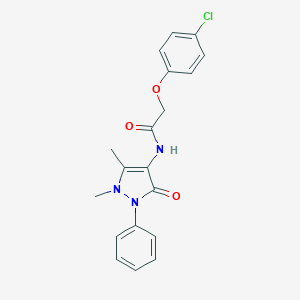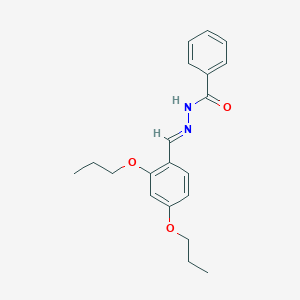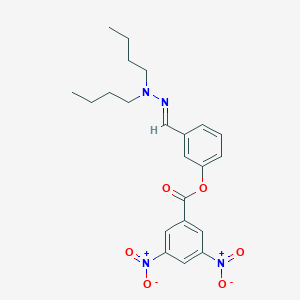![molecular formula C29H26ClN3O4S B386956 N-({N'-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(2-METHYLPHENYL)BENZENESULFONAMIDE](/img/structure/B386956.png)
N-({N'-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(2-METHYLPHENYL)BENZENESULFONAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({N'-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(2-METHYLPHENYL)BENZENESULFONAMIDE is a complex organic compound that features a combination of aromatic rings, hydrazino groups, and sulfonamide functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-({N'-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(2-METHYLPHENYL)BENZENESULFONAMIDE typically involves multiple steps:
Formation of the Benzylidene Hydrazine Intermediate: This step involves the reaction of 4-chlorobenzyl alcohol with benzaldehyde in the presence of a hydrazine derivative to form the benzylidene hydrazine intermediate.
Coupling with Benzenesulfonamide: The intermediate is then reacted with N-(2-methylphenyl)benzenesulfonamide under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
N-({N'-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(2-METHYLPHENYL)BENZENESULFONAMIDE can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.
科学研究应用
N-({N'-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(2-METHYLPHENYL)BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique combination of functional groups makes it a candidate for use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules, potentially leading to new insights into cellular processes.
作用机制
The mechanism by which N-({N'-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(2-METHYLPHENYL)BENZENESULFONAMIDE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazino and sulfonamide groups are likely to play a key role in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
- N-(2-(2-(4-((4-chlorobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)-4-F-benzamide
- N-(2-(2-(4-((4-chlorobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)decanamide
- N-(2-(2-(3-((4-chlorobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)dodecanamide
Uniqueness
N-({N'-[(E)-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]HYDRAZINECARBONYL}METHYL)-N-(2-METHYLPHENYL)BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity or binding affinities, making it a valuable compound for targeted research and applications.
属性
分子式 |
C29H26ClN3O4S |
|---|---|
分子量 |
548.1g/mol |
IUPAC 名称 |
2-[N-(benzenesulfonyl)-2-methylanilino]-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C29H26ClN3O4S/c1-22-7-5-6-10-28(22)33(38(35,36)27-8-3-2-4-9-27)20-29(34)32-31-19-23-13-17-26(18-14-23)37-21-24-11-15-25(30)16-12-24/h2-19H,20-21H2,1H3,(H,32,34)/b31-19+ |
InChI 键 |
KIIRDUAAXGLTNB-ZCTHSVRISA-N |
SMILES |
CC1=CC=CC=C1N(CC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
手性 SMILES |
CC1=CC=CC=C1N(CC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
规范 SMILES |
CC1=CC=CC=C1N(CC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-6-{[(4-chloro-2-methylphenyl)imino]methyl}-4-methylphenol](/img/structure/B386873.png)
![2-(2-CYANOPHENOXY)-N'-[(E)-(2-ETHOXYNAPHTHALEN-1-YL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B386877.png)
![3-Nitro-2-methoxybenzaldehyde [4-anilino-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B386878.png)
![2-(4-iodophenoxy)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B386879.png)
![2-N-[(E)-(3,4-dichlorophenyl)methylideneamino]-4-N-phenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine](/img/structure/B386881.png)



![4-{[(4-Chlorophenyl)imino]methyl}phenyl 3-(4-bromophenyl)acrylate](/img/structure/B386889.png)
![5-[(4-{2,4-Bisnitrophenoxy}-3-bromobenzylidene)amino]-2-(4-fluorophenyl)-1,3-benzoxazole](/img/structure/B386890.png)
![[3-[(E)-[(E)-[3-(3,5-dinitrobenzoyl)oxyphenyl]methylidenehydrazinylidene]methyl]phenyl] 3,5-dinitrobenzoate](/img/structure/B386891.png)
![N'-[1-(2,4-dimethylphenyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B386893.png)

![3-{[(4-Bromophenyl)imino]methyl}phenyl 3,5-bisnitrobenzoate](/img/structure/B386897.png)
